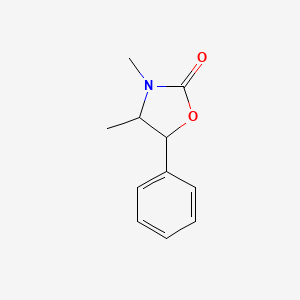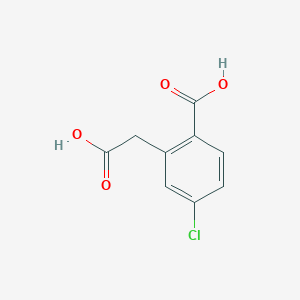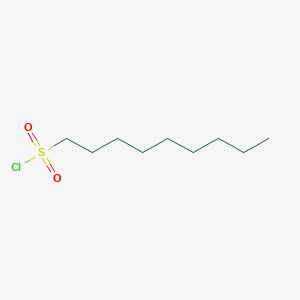
1-Nonanesulfonyl chloride
Descripción general
Descripción
1-Nonanesulfonyl chloride is a chemical compound with the molecular formula C9H19ClO2S . It has a molecular weight of 226.77 . The compound is represented by the SMILES string CCCCCCCCCS(=O)(=O)Cl .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including this compound, can be achieved through various methods. One such method involves the chlorosulfonation of S-alkyl isothiourea salts using NaClO2. This process is considered safe, environmentally friendly, and yields a diverse range of sulfonyl chlorides .Molecular Structure Analysis
The InChI code for this compound is1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Aplicaciones Científicas De Investigación
1. Nucleophilic Sulfoalkylation Reagents
1-Nonanesulfonyl chloride is related to a family of chloroalkylsulfonyl chlorides used in the preparation of nucleophilic sulfoalkylation reagents. These reagents are useful for enhancing the hydrophilicity of various substances, including polymers and proteins. The study by Adamczyk, Chen, and Mattingly (2001) highlights the preparation of a series of such reagents from corresponding chloroalkylsulfonyl chlorides (Adamczyk, Chen, & Mattingly, 2001).
2. Hydroxyalkanesulfonyl Chlorides
King and Rathore (1987) explored the synthesis of hydroxyalkanesulfonyl chlorides, including this compound derivatives, through the chlorination process. These compounds are significant for their reactivity and potential applications in organic synthesis (King & Rathore, 1987).
3. Ionic Liquid Catalysts
In the field of catalysis, this compound-related compounds have been used to synthesize ionic liquids. Shirini et al. (2014) discussed the preparation of a novel ionic liquid catalyst for synthesizing various xanthene derivatives, demonstrating the versatility of these chloride compounds in catalysis (Shirini et al., 2014).
4. Organic Sulfur Mechanisms
The study of organic sulfur mechanisms often involves derivatives of this compound. King, Lam, and Ferrazzi (1993) synthesized cyclopropanesulfonyl chloride, a related compound, to understand its hydrolysis and reactions with tertiary amines, providing insights into the behavior of sulfonyl chlorides in organic media (King, Lam, & Ferrazzi, 1993).
5. Preparation of Polysulfonates
Desai, Dayal, and Parsania (1996) utilized disulfonyl chlorides, closely related to this compound, in the synthesis of cardo polysulfonates. These materials have applications in areas such as membrane technology and biocompatibility (Desai, Dayal, & Parsania, 1996).
Mecanismo De Acción
Target of Action
Nonane-1-sulfonyl Chloride, also known as 1-Nonanesulfonyl chloride, is a chemical compound used in various chemical reactions. The primary targets of this compound are organic molecules that contain nucleophilic groups . These targets play a crucial role in facilitating the formation of new bonds during chemical reactions.
Mode of Action
Nonane-1-sulfonyl Chloride acts as an electrophile, meaning it has a tendency to attract electrons. During a reaction, it interacts with nucleophilic groups in other molecules, leading to the formation of new bonds . This interaction results in changes to the molecular structure of the target molecule, enabling the synthesis of more complex compounds.
Biochemical Pathways
Nonane-1-sulfonyl Chloride is often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst, followed by a reaction with an electrophile, in this case, Nonane-1-sulfonyl Chloride . The downstream effects of this pathway include the synthesis of a wide range of organic compounds.
Result of Action
The primary result of Nonane-1-sulfonyl Chloride’s action is the formation of new organic compounds through the creation of new bonds with nucleophilic groups in target molecules . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and polymers.
Action Environment
The action of Nonane-1-sulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of light can influence reactions involving this compound . Additionally, the reaction conditions, such as temperature and solvent, can also impact the efficacy and stability of Nonane-1-sulfonyl Chloride in chemical reactions .
Propiedades
IUPAC Name |
nonane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19ClO2S/c1-2-3-4-5-6-7-8-9-13(10,11)12/h2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOTWPQTESRFCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472207 | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63353-34-4 | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472207 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Nonanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[4-(Dimethylamino)-2-methylphenyl]-[4-(dimethylamino)phenyl]methyl]-N,N,3-trimethylaniline](/img/structure/B3055119.png)

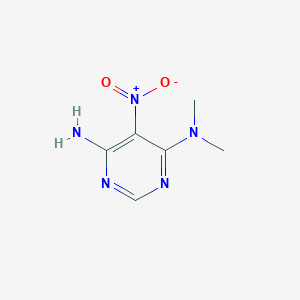


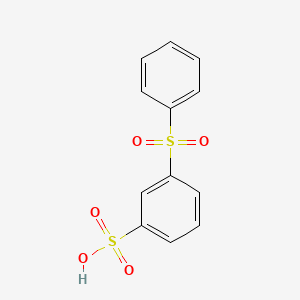

![(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-N-[(Z)-octadec-9-enyl]hexanamide](/img/structure/B3055131.png)

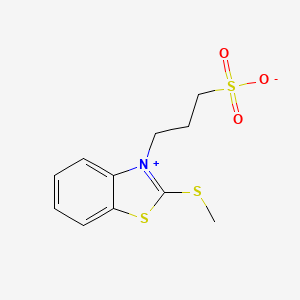
![Benzo[c]xanthen-7-one](/img/structure/B3055136.png)
